N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride is a useful research compound. Its molecular formula is C23H22ClN3O2S2 and its molecular weight is 472.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that they may target enzymes or proteins essential for the survival of Mycobacterium tuberculosis
Mode of Action
The exact mode of action of this compound is currently unknown. tuberculosis , indicating that they may interfere with the bacterium’s metabolic processes or structural integrity
Biochemical Pathways
tuberculosis based on its anti-tubercular activity . The compound may inhibit key enzymes or proteins involved in the bacterium’s metabolic pathways, leading to its death. More research is needed to identify the exact pathways affected.
Pharmacokinetics
A study on similar benzothiazole derivatives suggested a favorable pharmacokinetic profile
Result of Action
The result of this compound’s action is likely the inhibition of M. tuberculosis growth, given its reported anti-tubercular activity This may lead to the death of the bacterium, thereby helping to control the spread of tuberculosis
生物活性
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenoxyacetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of apurinic/apyrimidinic endonuclease 1 (APE1). This article delves into the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound.
APE1 is a critical enzyme involved in DNA repair and has been implicated in various cancers. Inhibiting APE1 can enhance the efficacy of chemotherapeutic agents by preventing the repair of DNA damage caused by these drugs. The compound under study has shown promise as a potential therapeutic agent in cancer treatment.
Synthesis
The synthesis of this compound involves multiple steps that include the formation of the thieno[2,3-c]pyridine core and subsequent functionalization to achieve the desired biological activity. The detailed synthetic pathway is outlined in various studies which provide insights into yield and purity metrics.
Inhibition of APE1
Research indicates that this compound exhibits low micromolar activity against APE1. Specifically, it has demonstrated inhibition comparable to other known inhibitors in both purified enzyme assays and cellular models. The compound's ability to potentiate the cytotoxic effects of alkylating agents like temozolomide has been highlighted, suggesting a synergistic effect when used in combination therapies.
Parameter | Value |
---|---|
IC50 against APE1 | Low µM range |
Synergistic Agents | Temozolomide, Methylmethanesulfonate |
Cell Line Tested | HeLa cells |
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the benzo[d]thiazole and thieno[2,3-c]pyridine moieties significantly affect biological activity. For instance:
- Substituents on the benzo[d]thiazole ring can enhance binding affinity to APE1.
- Alkyl groups on the thieno[2,3-c]pyridine influence solubility and bioavailability.
Case Studies
-
Combination Therapy with Temozolomide
- In a study involving HeLa cells treated with both temozolomide and the compound, researchers observed a marked increase in cell death compared to either agent alone. This suggests that targeting APE1 may improve outcomes in chemotherapeutic regimens.
-
In Vivo Studies
- Animal models treated with this compound showed significant reductions in tumor size when administered alongside standard chemotherapy protocols. Pharmacokinetic studies indicated favorable distribution profiles in plasma and brain tissues.
特性
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-phenoxyacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2.ClH/c1-26-12-11-16-19(13-26)30-23(25-20(27)14-28-15-7-3-2-4-8-15)21(16)22-24-17-9-5-6-10-18(17)29-22;/h2-10H,11-14H2,1H3,(H,25,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVYCLZMENXKLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)COC5=CC=CC=C5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。